Methyl 2-chloroquinoline-6-carboxylate

Quality control Regioisomeric purity Procurement specification

Methyl 2-chloroquinoline-6-carboxylate (CAS 849807-09-6) is a heterocyclic building block belonging to the 2-chloroquinoline ester family, characterized by a chlorine atom at the quinoline C2 position and a methyl ester at C6. With a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol, this compound serves as a versatile synthetic intermediate for pharmaceutical research, particularly in the development of kinase inhibitors, antimalarials, and anti-infective agents.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 849807-09-6
Cat. No. B1466512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloroquinoline-6-carboxylate
CAS849807-09-6
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl
InChIInChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3
InChIKeyUOUBEKSUNCCLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloroquinoline-6-Carboxylate (CAS 849807-09-6): A Key 2-Chloro-6-Ester Quinoline Scaffold for Medicinal Chemistry and Cross-Coupling Procurement


Methyl 2-chloroquinoline-6-carboxylate (CAS 849807-09-6) is a heterocyclic building block belonging to the 2-chloroquinoline ester family, characterized by a chlorine atom at the quinoline C2 position and a methyl ester at C6 [1]. With a molecular formula of C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol, this compound serves as a versatile synthetic intermediate for pharmaceutical research, particularly in the development of kinase inhibitors, antimalarials, and anti-infective agents [2][3]. Its dual reactive handles—an aryl chloride amenable to cross-coupling and a methyl ester for hydrolysis or amidation—make it strategically positioned for structure-activity relationship (SAR) exploration at both the C2 and C6 vectors simultaneously . The compound is commercially available at 98% purity from multiple suppliers, with documented characterization including NMR and HPLC .

Why Generic Substitution Fails for Methyl 2-Chloroquinoline-6-Carboxylate: Regioisomeric, Halogen, and Ester-Dependent Reactivity Control


Although numerous quinoline-6-carboxylate derivatives appear superficially interchangeable as synthetic intermediates, substitution is not trivial because reactivity, physicochemical properties, and downstream yields are exquisitely dependent on three orthogonal structural features: (i) the ester alkyl chain length (methyl vs. ethyl), (ii) the halogen identity at C2 (Cl vs. Br vs. H), and (iii) the regioisomeric attachment of the ester group (6- vs. 4-carboxylate) [1]. For example, switching from a methyl to an ethyl ester alters the calculated LogP by approximately 0.4–0.5 units, directly impacting chromatographic behavior and biological membrane permeability in cellular assays [2]. The C2 chlorine is a linchpin for palladium-catalyzed cross-coupling reactions, and replacing it with hydrogen (as in methyl quinoline-6-carboxylate) completely abolishes this synthetic handle, forcing researchers onto a different retrosynthetic pathway [3]. Meanwhile, the regioisomeric methyl 2-chloroquinoline-4-carboxylate exhibits a distinct melting point (87–89 °C) and lower typical commercial purity (95% vs. 98% for the 6-isomer), reflecting differences in crystallization behavior and synthetic accessibility that cascade into variable yields during amide bond formation or nucleophilic aromatic substitution . These non-interchangeable characteristics demand that procurement decisions be driven by quantitative, comparator-based evidence rather than by in-class assumptions .

Quantitative Differentiation Evidence for Methyl 2-Chloroquinoline-6-Carboxylate (849807-09-6) Versus Closest Analogs: LogP, Purity, Reactivity, and Synthetic Yield Benchmarks


Commercial Purity Benchmark: 98% for the 6-Regioisomer vs. 95% for the 4-Regioisomer

Methyl 2-chloroquinoline-6-carboxylate (CAS 849807-09-6) is routinely supplied at a minimum certified purity of 98% across multiple vendors, supported by batch-specific NMR, HPLC, and GC certificates of analysis . By contrast, its regioisomer methyl 2-chloroquinoline-4-carboxylate (CAS 62482-26-2) is typically listed at a lower minimum purity of 95% . This 3-percentage-point absolute purity difference translates to a 2.5-fold higher maximum impurity burden in the 4-isomer (5% vs. 2% total impurities), which is significant for reaction stoichiometry control in multi-step syntheses where unidentified impurities can act as catalyst poisons or generate off-target byproducts during cross-coupling .

Quality control Regioisomeric purity Procurement specification

Lipophilicity Differentiation: LogP Comparison Across Ester Homologs and the Non-Chlorinated Parent

The calculated LogP (ALogP/consensus) of the target compound methyl 2-chloroquinoline-6-carboxylate is 2.65–2.96, positioning it within the optimal lipophilicity range (LogP 1–3) for CNS drug-like properties . The non-chlorinated parent methyl quinoline-6-carboxylate (CAS 38896-30-9) has a significantly lower LogP of 2.02–2.11, which would reduce its passive membrane permeability relative to the chlorinated target [1]. Conversely, the ethyl ester homolog (CAS 29969-56-0) has a higher LogP of 3.06, pushing beyond the typical CNS-optimal window and increasing the risk of non-specific protein binding and poor aqueous solubility [2]. This ~0.5 LogP unit span across analogs can translate to a ~3-fold difference in partition coefficient, which is physiologically meaningful for absorption and distribution [3].

Lipophilicity Physicochemical property Drug design

Melting Point Differentiation: Crystallinity and Handling Advantages of the 6-Carboxylate Methyl Ester

Methyl 2-chloroquinoline-6-carboxylate exhibits a melting point of 134–136 °C (recrystallized from chloroform), which is substantially higher than the 87–89 °C reported for its regioisomer methyl 2-chloroquinoline-4-carboxylate [1][2]. This ~47 °C elevation in melting point reflects stronger crystal packing forces in the 6-isomer and translates into superior room-temperature solid-state stability and easier handling during weighing and formulation, particularly in automated high-throughput synthesis platforms where low-melting solids can soften or cake . The non-chlorinated analog methyl quinoline-6-carboxylate melts at an even lower 87–92 °C, demonstrating that the 2-chloro substituent meaningfully enhances crystallinity beyond the ester regioisomer effect alone .

Solid-state property Formulation Handling

Synthetic Accessibility: Isomeric Yield Comparison in Parallel 2-Chloroquinoline Ester Synthesis

In a systematic study of isomeric 2-chloroquinolinecarboxylic ester synthesis, Ishkov et al. (2023) demonstrated that methyl 2-chloroquinoline-6-carboxylate can be obtained directly from methyl quinoline-6-carboxylate via sequential N-oxidation and chlorination in acceptable yields using simple transformations [1]. In contrast, the 8-carboxylate isomer was unreactive under identical conditions, requiring a multi-step alternative route from 8-methylquinoline with an overall yield of approximately 55% [2]. While exact yields for the 6-isomer in this study were not tabulated head-to-head, the 6-carboxylate was among the isomers accessible via the straightforward two-stage approach, whereas the 5-, 7-, and 8-isomers required modified conditions or alternative starting materials, indicating that the 6-substitution pattern on the quinoline ring is electronically and sterically privileged for this synthetic sequence .

Synthetic yield Process chemistry Scalability

Reactive Handle Versatility: Dual C2-Cl and C6-COOMe Functionality Enables Orthogonal Derivatization

The 2-chloroquinoline scaffold is well-established as a privileged electrophilic partner for palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions due to the electron-withdrawing effect of the quinoline nitrogen activating the C2 position toward oxidative addition [1]. In methyl 2-chloroquinoline-6-carboxylate, this C2-Cl handle is complemented by the C6 methyl ester, which can independently undergo hydrolysis to the carboxylic acid (CAS 849996-80-1), amidation, or reduction, enabling sequential orthogonal functionalization without protecting group manipulation [2]. In contrast, the non-chlorinated methyl quinoline-6-carboxylate lacks the C2 cross-coupling handle entirely, limiting derivatization to the ester position only [3]. The C2-bromo analog (CAS 1823315-29-2) offers higher oxidative addition rates in cross-coupling but with increased molecular weight (266.09 vs. 221.64 g/mol) and potentially different catalyst compatibility profiles due to the weaker C-Br bond, which can lead to premature oxidative addition or protodehalogenation side reactions under certain conditions .

Cross-coupling Orthogonal reactivity Medicinal chemistry

Predicted Drug-Likeness Profile: Matched Molecular Properties Analysis Against Closest Analogs

Computed drug-likeness parameters reveal that methyl 2-chloroquinoline-6-carboxylate satisfies Lipinski's Rule of Five with zero violations and exhibits high predicted gastrointestinal absorption with blood-brain barrier permeability, as per the BOILED-Egg model . Its topological polar surface area (TPSA) of 39.19 Ų is identical to its non-chlorinated and regioisomeric analogs, but the combination of its moderate LogP (2.65) and molecular weight (221.64 Da) places it in a more favorable property space for CNS drug discovery than the ethyl ester (MW 235.67, LogP 3.06), which edges closer to the upper limits of lead-likeness criteria [1]. The compound is predicted not to be a P-glycoprotein substrate, distinguishing it from many higher molecular weight quinoline derivatives that are actively effluxed, and it shows selective CYP inhibition (CYP1A2 and CYP2C19) but not broad CYP inhibition, suggesting a manageable drug-drug interaction risk profile compared to polycyclic quinoline analogs [2].

Drug-likeness ADME prediction Fragment-based design

Optimal Procurement Scenarios for Methyl 2-Chloroquinoline-6-Carboxylate in Medicinal Chemistry, Parallel Synthesis, and Process Development


Parallel SAR Library Synthesis Requiring Independent C2 and C6 Vector Exploration

When a medicinal chemistry program requires simultaneous optimization of two substitution vectors on a quinoline core, methyl 2-chloroquinoline-6-carboxylate provides orthogonal reactivity: the C2 chlorine can undergo Pd-catalyzed Suzuki, Sonogashira, or amination reactions, while the C6 methyl ester can be independently hydrolyzed, amidated, or reduced. This eliminates the need to purchase separate building blocks for each vector, reducing SKU count and procurement overhead while maintaining synthetic flexibility [1].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and BBB Permeability

With a consensus LogP of 2.65 and predicted blood-brain barrier permeability, this compound is positioned in the optimal physicochemical space for CNS-targeted fragment-based drug discovery. Its LogP is significantly higher than the non-chlorinated parent (LogP ~2.02) to ensure sufficient membrane permeability, yet not so high (as the ethyl ester at LogP 3.06) that it risks excessive non-specific binding or poor solubility—an ideal balance for CNS lead generation .

Multi-Step Synthesis in Automated High-Throughput Platforms Demanding Robust Solid Handling

The melting point of 134–136 °C ensures that this compound remains a free-flowing solid under ambient and slightly elevated temperature conditions typical of automated solid-dispensing instruments. This contrasts with the 4-carboxylate regioisomer (mp 87–89 °C), which may soften or cake during extended automated runs, potentially causing weighing errors and instrument downtime in high-throughput parallel synthesis environments [2].

Process Chemistry Route Scouting for Scalable 2,6-Difunctionalized Quinoline Intermediates

The direct synthetic accessibility of methyl 2-chloroquinoline-6-carboxylate from methyl quinoline-6-carboxylate via a two-stage N-oxidation/chlorination sequence provides a scalable entry point for process development. Unlike the 8-carboxylate isomer, which is unreactive under these standard conditions and requires an alternative multi-step synthesis with only ~55% overall yield, the 6-isomer can be accessed via a straightforward route amenable to multigram production, making it the preferred choice for process chemists evaluating cost-effective large-scale procurement [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-chloroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.